molecular formula C5H5NO2S B1323396 5-Methylthiazole-2-carboxylic acid CAS No. 61291-21-2

5-Methylthiazole-2-carboxylic acid

Cat. No. B1323396
CAS RN: 61291-21-2
M. Wt: 143.17 g/mol
InChI Key: UYDGNRLMYZMDOG-UHFFFAOYSA-N
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Description

5-Methylthiazole-2-carboxylic acid is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. Thiazoles are known for their diverse applications in medicinal chemistry and agriculture due to their biological activities. The papers provided discuss various synthetic methods and derivatives of thiazole carboxylic acids, which are structurally related to this compound.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through different methods. For instance, a one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates has been described, which offers a practical approach from commercially available starting materials under mild conditions . Another study presents the synthesis of 4,5-dihydrothiazoles starting from 2-methylthio-4,5-dihydrothiazoles and β,β-disubstituted allylic Grignard reagents, leading to α,α-disubstituted β-ethylenic carboxylic acids upon acidic hydrolysis . These methods highlight the versatility and efficiency of synthesizing thiazole derivatives, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which imparts unique chemical properties to the compounds. The studies provided do not directly analyze the molecular structure of this compound, but they do provide insights into related compounds. For example, the synthesis and structural analysis of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate have been conducted using techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy . These analytical techniques could be applied to study the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is influenced by the substituents on the thiazole ring. The acylation and methylation of 2-amino-4-methylthiazole-5-carboxylic acid derivatives have been explored, leading to various substituted products . Additionally, the synthesis of triazole-based scaffolds from 5-amino-1,2,3-triazole-4-carboxylic acid demonstrates the potential for thiazole derivatives to undergo cycloaddition reactions and rearrangements such as the Dimroth rearrangement . These reactions are relevant to understanding the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are determined by their molecular structure. While the papers do not specifically address the properties of this compound, they do provide information on related compounds. For instance, the synthesis of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives and their evaluation for fungicidal and insecticidal activities suggest that the physical and chemical properties of these compounds can be tailored for specific biological activities . These findings could be extrapolated to predict the properties of this compound.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Babu et al. (2016) highlights the synthesis of 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylicacid derivatives. These derivatives exhibited significant in vivo antithrombotic activity and showed moderate to good antimicrobial activity.

Chemical Modifications and Antimicrobial Study

Desai et al. (2019) researched ethyl 2-amino-4-methylthiazole-5-carboxylate, a significant derivative of thiazole. They found that modified derivatives of this compound showed antimicrobial activities against various bacteria and fungi strains. The study also included structure-activity relationship analysis using 3D-QSAR techniques (Desai, Bhatt, & Joshi, 2019).

Tautomerism Study

Hyengoyan et al. (2005) conducted a study using 1H NMR to investigate the amine-imine tautomerism of esters and amides of 2-N-labeled 4-methylthiazole-5-carboxylic acids and 5-carbamic acids. This study showed that substituents' nature significantly affects the position of the tautomeric equilibrium (Hyengoyan, Eliazyan, Pivazyan, Khazaryan, & Dovlatyan, 2005).

Fungicidal and Insecticidal Activities

Liu et al. (2004) synthesized novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives and evaluated their biological activities, finding some compounds with significant fungicidal and insecticidal activities at specific concentrations (Liu, Li, & Li, 2004).

Antimicrobial Activities

Mhaske et al. (2011) focused on synthesizing N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives and evaluating their antimicrobial activities. These compounds were found effective against various Gram-positive and Gram-negative bacteria (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Mechanism of Action

Target of Action

The primary targets of 5-Methylthiazole-2-carboxylic acid are currently unknown. The compound is used as a pharmaceutical intermediate , which suggests that it may be involved in the synthesis of various drugs.

Pharmacokinetics

It’s slightly soluble in water , which could influence its absorption and distribution in the body. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and its interactions with biological targets. For this compound, it’s recommended to store it in a cool, dry place, in a well-sealed container, away from oxidizing agents and heat . This suggests that certain environmental conditions could potentially affect its stability and efficacy.

Safety and Hazards

5-Methylthiazole-2-carboxylic acid causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

5-Methylthiazole-2-carboxylic acid plays a significant role in biochemical reactions due to its reactive thiazole ring. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in oxidative reactions. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions . These interactions are crucial for the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular responses. For example, it may inhibit or activate specific signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis . These effects highlight the compound’s potential in therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. It may also interact with DNA and RNA, influencing gene expression. The thiazole ring’s aromaticity and reactive positions allow it to form stable complexes with biomolecules, thereby modulating their activity . These interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and its safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites in cells . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and therapeutic potential . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its role in cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and its potential therapeutic applications.

properties

IUPAC Name

5-methyl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-2-6-4(9-3)5(7)8/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDGNRLMYZMDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619268
Record name 5-Methyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61291-21-2
Record name 5-Methyl-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3-thiazole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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